molecular formula C11H20N2O4S B7177851 2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide

2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide

Cat. No.: B7177851
M. Wt: 276.35 g/mol
InChI Key: QHZXDYCQCRNDBF-UHFFFAOYSA-N
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Description

2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl compounds.

Scientific Research Applications

2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The amide linkage can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group and the pyrrolidine ring makes it particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

2-methylsulfonyl-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-7(2)13-6-5-9(11(13)15)12-10(14)8(3)18(4,16)17/h7-9H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZXDYCQCRNDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)NC(=O)C(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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